molecular formula C11H7Cl2NO B8362833 2-Chloro-3-(1-cyanocyclopropyl)benzoyl chloride

2-Chloro-3-(1-cyanocyclopropyl)benzoyl chloride

Cat. No.: B8362833
M. Wt: 240.08 g/mol
InChI Key: GLXMEDSDMLFEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(1-cyanocyclopropyl)benzoyl chloride is a useful research compound. Its molecular formula is C11H7Cl2NO and its molecular weight is 240.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

2-chloro-3-(1-cyanocyclopropyl)benzoyl chloride

InChI

InChI=1S/C11H7Cl2NO/c12-9-7(10(13)15)2-1-3-8(9)11(6-14)4-5-11/h1-3H,4-5H2

InChI Key

GLXMEDSDMLFEAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=CC(=C2Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-(1-cyanocyclopropyl)benzoic acid (16.0 g, 72.2 mmol) in tetrahydrofuran (150 mL) was added N,N-dimethylformamide (0.1 mL), and oxalyl chloride (7.2 mL, 84.0 mmol) was further added dropwise at 0° C., and the mixture was stirred at room temperature for 2.5 hr. The reaction mixture was concentrated under reduced pressure to dryness to give 2-chloro-3-(1-cyanocyclopropyl)benzoyl chloride as a pale-yellow oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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